molecular formula C20H19ClN2O3 B3863817 N-(4-chlorophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

N-(4-chlorophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B3863817
M. Wt: 370.8 g/mol
InChI Key: IMEYTFQXOKJEJQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound that belongs to the quinolone family of antibiotics. It has been extensively studied for its potential therapeutic applications in the field of medicine and biotechnology.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the inhibition of DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for DNA replication and cell division in bacteria, fungi, and viruses. By inhibiting these enzymes, N-(4-chlorophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide prevents the growth and proliferation of these microorganisms.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have low toxicity and high bioavailability. It is rapidly absorbed and distributed in the body, and it exhibits good tissue penetration. It has also been shown to have a long half-life, which makes it an attractive candidate for therapeutic applications.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits good stability. It has also been extensively studied, which makes it a well-characterized compound. However, it also has some limitations. It is relatively expensive, and it may not be suitable for all types of experiments.

Future Directions

There are several future directions for the study of N-(4-chlorophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One potential area of research is the development of new derivatives with improved properties. Another area of research is the investigation of its potential therapeutic applications in the treatment of bacterial, fungal, and viral infections. Additionally, it may also be studied for its potential anticancer properties. Finally, further research may be conducted to better understand its mechanism of action and its effects on the human body.

Scientific Research Applications

N-(4-chlorophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antibacterial, antifungal, and antiviral activities. It has also been studied for its potential anticancer properties.

properties

IUPAC Name

N-(4-chlorophenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-12(2)11-23-16-6-4-3-5-15(16)18(24)17(20(23)26)19(25)22-14-9-7-13(21)8-10-14/h3-10,12,24H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEYTFQXOKJEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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N-(4-chlorophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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N-(4-chlorophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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N-(4-chlorophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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N-(4-chlorophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Reactant of Route 6
N-(4-chlorophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

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